

Protocol for Labeling Antibodies with Cy7.5 Diacid(diiso3) NHS Ester

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Compound of Interest

Compound Name: Cy7.5 diacid(diiso3)

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Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with **Cy7.5 diacid(diiso3)** NHS ester, a near-infrared (NIR) fluorescent dye. This procedure is critical for a variety of applications, including in vivo imaging, flow cytometry, and western blotting, where the high sensitivity and deep tissue penetration of NIR fluorescence are advantageous. The protocol covers antibody preparation, the conjugation reaction, purification of the labeled antibody, and methods for characterization and storage.

Materials and Reagents

Reagent/Material	Specifications
Antibody of Interest	Purified, in an amine-free buffer (e.g., PBS)
Cy7.5 diacid(diso3) NHS ester	High purity, stored desiccated at -20°C
Anhydrous Dimethyl Sulfoxide (DMSO)	High purity, freshly opened
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3-8.5
Quenching Buffer	1 M Tris-HCl, pH 8.0
Purification Column	e.g., Sephadex G-25 spin column or FPLC system
Storage Buffer	PBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional)

Experimental Protocols

Antibody Preparation

To ensure successful conjugation, the antibody must be in an appropriate buffer.

- **Buffer Exchange:** If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be achieved through dialysis or by using a desalting spin column.
- **Concentration Adjustment:** Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.^[1] Higher concentrations can improve labeling efficiency.

Dye Preparation

The **Cy7.5 diacid(diso3)** NHS ester is moisture-sensitive and should be handled accordingly.

- Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent condensation.
- Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh for each labeling reaction.

Antibody Labeling Reaction

This procedure is based on a 1 mg scale of antibody labeling.

- Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.
- Add 50 μ L of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.
- Calculate the required volume of the Cy7.5 NHS ester stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.
- Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody

It is crucial to remove any unreacted dye from the labeled antibody.

Method A: Spin Column Purification

- Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Column) with PBS according to the manufacturer's instructions.
- Apply the reaction mixture to the center of the resin bed.
- Centrifuge the column to collect the purified antibody conjugate. This method is rapid and suitable for small-scale purifications.

Method B: Fast Protein Liquid Chromatography (FPLC)

- Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.
- Load the reaction mixture onto the column.
- Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for Cy7.5 dye).

- Pool the fractions containing the labeled antibody, which will be the first peak to elute.

Characterization of the Conjugate

Degree of Labeling (DOL): The DOL, or the number of dye molecules per antibody, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm and 749 nm (the absorbance maximum for Cy7.5).
- Calculate the DOL using the following formula:

$$\text{DOL} = (A_{749} / \epsilon_{\text{dye}}) / ((A_{280} - (A_{749} * CF)) / \epsilon_{\text{protein}})$$

- A_{749} and A_{280} are the absorbances at the respective wavelengths.
- ϵ_{dye} is the molar extinction coefficient of Cy7.5 (~250,000 M⁻¹cm⁻¹).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).
- CF is the correction factor for the dye's absorbance at 280 nm (~0.05).

For in vivo imaging applications, an optimal DOL is typically between 2 and 4.[\[2\]](#)

Storage of the Conjugate

Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer like BSA (to a final concentration of 0.1%) and a bacteriostatic agent such as sodium azide (to a final concentration of 0.05%). Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Reaction Parameters

Parameter	Recommended Value	Notes
Antibody Concentration	2-10 mg/mL	Higher concentrations can improve efficiency.
Buffer pH	8.3 - 8.5	Optimal for NHS ester reaction with primary amines.
Molar Ratio (Dye:Ab)	10:1 to 20:1	May need optimization depending on the antibody.
Reaction Time	1 hour	At room temperature, protected from light.

Table 2: Expected Outcomes

Parameter	Expected Range	Method
Degree of Labeling (DOL)	2 - 8	Spectrophotometry
Antibody Recovery (Spin Column)	> 80%	A280 measurement post-purification
Antibody Recovery (FPLC)	70 - 90%	A280 measurement post-purification

Table 3: Conjugate Stability

Storage Condition	Timeframe	Expected Activity Retention
4°C with stabilizer	6 months	> 90%
-20°C (with 50% glycerol)	> 1 year	> 95%
-80°C (aliquoted)	> 1 year	> 95%

Visualizations

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References

- 1. Antibody Storage and Antibody Shelf Life [labome.com]
- 2. Small Animal In Vivo Imaging Antibody Labeling | Thermo Fisher Scientific - NP [thermofisher.com]
- To cite this document: BenchChem. [Protocol for Labeling Antibodies with Cy7.5 Diacid(diso3) NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3282549#protocol-for-labeling-antibodies-with-cy7-5-diacid-diso3-nhs-ester\]](https://www.benchchem.com/product/b3282549#protocol-for-labeling-antibodies-with-cy7-5-diacid-diso3-nhs-ester)

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